A Comprehensive Technical Guide to the Physicochemical Properties of GSK343 (CAS 1354706-32-3)
A Comprehensive Technical Guide to the Physicochemical Properties of GSK343 (CAS 1354706-32-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of GSK343 (CAS 1354706-32-3), a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2. A thorough understanding of its physicochemical characteristics, particularly its solubility, is critical for its effective application in preclinical research and drug development. This document consolidates available data on its physical properties and presents a detailed overview of its solubility profile in various solvents. Furthermore, it outlines robust experimental protocols for determining both kinetic and thermodynamic solubility, offering field-proven insights into methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
GSK343 is a well-characterized chemical probe used extensively in epigenetic research to investigate the biological roles of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] Its systematic IUPAC name is N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide.[1]
| Identifier | Value |
| CAS Number | 1354706-32-3 |
| Molecular Formula | C₃₁H₃₉N₇O₂[1][2][3][4] |
| Molecular Weight | 541.69 g/mol [3][4][5] |
| InChI Key | ULNXAWLQFZMIHX-UHFFFAOYSA-N[1][2] |
| SMILES | CCCC1=C(CNC(=O)C2=C3C=NN(C(C)C)C3=CC(=C2)C2=CC=NC(=C2)N2CCN(C)CC2)C(=O)NC(C)=C1[1] |
Physical Properties
The physical properties of a compound are fundamental to its handling, formulation, and behavior in experimental systems. GSK343 is typically supplied as a solid. While an experimental melting point is not consistently reported in the literature, other key physical characteristics have been documented.
| Property | Value/Description | Source |
| Appearance | White to yellow or beige to brown powder/solid | [3] |
| Boiling Point | 797.4 ± 60.0 °C (Predicted) | [3] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |
| pKa | 11.84 ± 0.10 (Predicted) | [3] |
| LogP | 3.23 | [1] |
| Polar Surface Area | 95.39 Ų | [1] |
| Storage Temperature | Recommended at -20°C for long-term stability | [2][4] |
Solubility Profile
The solubility of GSK343 is a critical parameter influencing its utility in both in vitro and in vivo studies. It exhibits poor aqueous solubility but is soluble in several organic solvents. The choice of solvent and the method of solubility determination (kinetic vs. thermodynamic) can significantly impact the observed results and their relevance to a specific experimental context.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for GSK343 in various solvents. It is important to note that values can vary between suppliers and batches.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ~15.62 mg/mL (~28.84 mM) | Ultrasonic assistance may be required. | [3] |
| 15 mg/mL | Clear solution. | ||
| ~22.27 mg/mL (~41.11 mM) | Heating is recommended. | ||
| 10.83 mg/mL (20 mM) | Gentle warming may be needed. | [2] | |
| Ethanol | 2 mg/mL | ||
| Water | < 0.1 mg/mL | Considered insoluble. | [3][5] |
| DMF | 25 mg/mL | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ||
| In Vivo Formulation | ≥ 1.56 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Expert Insight: The hygroscopic nature of DMSO can significantly reduce the solubility of compounds like GSK343.[3] It is imperative for researchers to use fresh, anhydrous DMSO to achieve maximum solubility and ensure the reproducibility of their experiments. When preparing stock solutions, if precipitation is observed, gentle warming and sonication can be employed to aid dissolution.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is not a one-size-fits-all process. The choice between a kinetic and a thermodynamic assay depends on the stage of research and the intended application. Kinetic assays are high-throughput and suitable for early discovery, while thermodynamic assays provide the "gold standard" equilibrium solubility value, which is crucial for later-stage development.
Kinetic Solubility Determination by Laser Nephelometry
Principle: This high-throughput method assesses solubility by measuring the light scattering caused by precipitated particles when a compound, initially dissolved in DMSO, is introduced into an aqueous buffer. The concentration at which a significant increase in light scattering is detected is considered the kinetic solubility limit.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of GSK343 in 100% anhydrous DMSO (e.g., 10 mM).
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Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the GSK343 stock solution with DMSO to create a range of concentrations.
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Addition to Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
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Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for precipitation to occur.
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Nephelometric Reading: Measure the light scattering in each well using a laser nephelometer.
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Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the curve shows a sharp increase (the "kick-off" point) represents the kinetic solubility.
Causality and Self-Validation: This protocol's trustworthiness is enhanced by including positive and negative controls. A highly soluble compound should exhibit minimal light scattering across all concentrations, while a known poorly soluble compound should show a distinct precipitation point. This validates that the system is correctly identifying solubility limits. The choice of a low final DMSO concentration is critical, as higher concentrations can act as a co-solvent, artificially inflating the apparent solubility.
Diagram: Kinetic Solubility Workflow by Nephelometry
Caption: Figure 1. Step-by-step workflow for determining kinetic solubility using nephelometry.
Thermodynamic (Equilibrium) Solubility Determination by Shake-Flask Method
Principle: This method determines the equilibrium solubility by measuring the concentration of a compound in a saturated solution after it has been allowed to equilibrate with an excess of the solid compound over an extended period. It is considered the most accurate measure of a compound's true solubility.
Methodology:
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Sample Preparation: Add an excess amount of solid GSK343 to a glass vial.
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Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to the vial.
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Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
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Quantification: Determine the concentration of GSK343 in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Standard Curve: Prepare a standard curve of GSK343 of known concentrations in the same buffer to accurately quantify the concentration in the saturated solution.
Causality and Self-Validation: The extended equilibration time is essential to ensure that the system has reached a true thermodynamic equilibrium between the solid and dissolved states. The choice of phase separation method is critical to avoid artificially deflating the solubility value (due to compound adsorption to the filter) or inflating it (due to carryover of fine solid particles). The use of a validated HPLC method with a standard curve ensures the accuracy and precision of the final concentration measurement, making the protocol self-validating.
Conclusion
GSK343 is a pivotal research tool whose efficacy in experimental systems is fundamentally linked to its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, key physical data, and a detailed analysis of its solubility profile. The insolubility of GSK343 in aqueous media necessitates careful consideration of solvent choice and formulation, particularly for cell-based and in vivo studies. By employing robust and well-validated experimental protocols, such as those detailed herein for kinetic and thermodynamic solubility determination, researchers can generate reliable data, leading to a more accurate interpretation of biological results and facilitating the continued development of EZH2-targeted therapeutics.
References
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Structural Genomics Consortium. (n.d.). GSK343. Retrieved February 25, 2026, from [Link]
